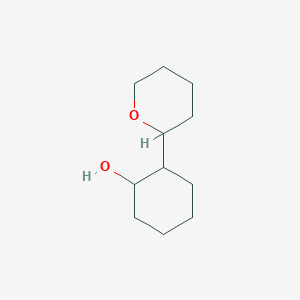
2-(Oxan-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-2-yl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring bonded to an oxane (tetrahydropyran) ring and a hydroxyl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexane and oxane rings, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-2-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with oxane under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the oxane ring.
Another method involves the use of a Grignard reagent, where cyclohexanone is reacted with an oxane-derived Grignard reagent to form the alcohol. This reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexane derivative.
Substitution: Cyclohexyl chloride or bromide.
Scientific Research Applications
2-(Oxan-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: Potential use in the development of new drugs due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Oxan-2-yl)cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular metabolism and signaling pathways.
Comparison with Similar Compounds
2-(Oxan-2-yl)cyclohexan-1-ol can be compared with other similar compounds such as:
Cyclohexanol: Lacks the oxane ring, making it less versatile in certain synthetic applications.
Tetrahydropyran-2-ol: Contains the oxane ring but lacks the cyclohexane ring, resulting in different chemical properties.
Menthol: A naturally occurring compound with a similar hydroxyl group but different ring structures, leading to distinct biological activities.
Properties
CAS No. |
62870-48-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-(oxan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H20O2/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h9-12H,1-8H2 |
InChI Key |
CCZQUOSBKJIMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2CCCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















